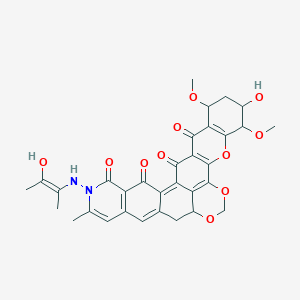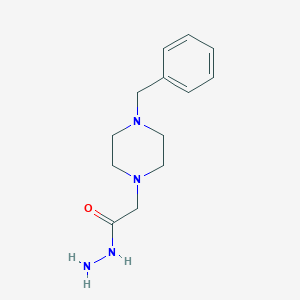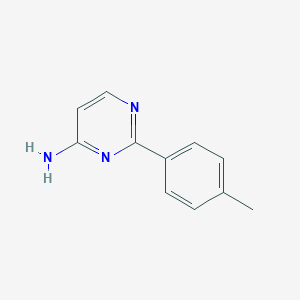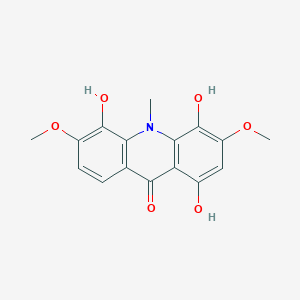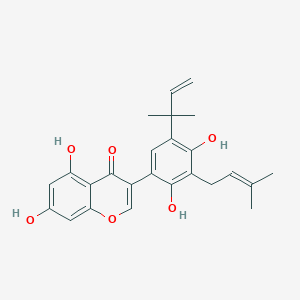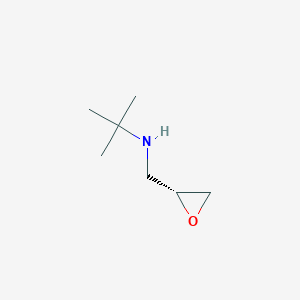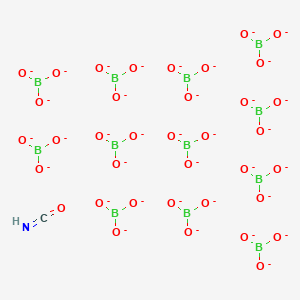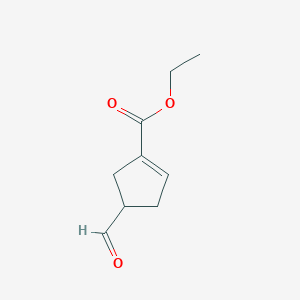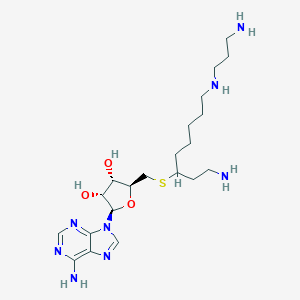
Adodatad
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adodatad is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound has been found to have unique properties that make it a useful tool in various scientific studies. In
Wirkmechanismus
The mechanism of action of Adodatad is not fully understood, but it is thought to involve the binding of the compound to specific proteins or enzymes. This binding can lead to changes in the structure or function of the protein, which can then be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
Adodatad has been shown to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, and it has also been shown to modulate the activity of specific cellular pathways. Additionally, Adodatad has been found to be relatively non-toxic to cells and tissues, making it a useful tool for studying biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Adodatad in lab experiments is its versatility. It can be used in a variety of different applications, from protein structure determination to cellular imaging studies. Additionally, Adodatad is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers.
However, there are also some limitations to using Adodatad in lab experiments. For example, its binding affinity to certain proteins or enzymes may be too weak or too strong, making it difficult to achieve the desired effect. Additionally, Adodatad may not be suitable for all types of experiments, and researchers must carefully consider its properties and limitations before using it in their studies.
Zukünftige Richtungen
There are many potential future directions for research involving Adodatad. One area of interest is the development of new synthetic methods for producing Adodatad and related compounds. Additionally, researchers are interested in exploring the use of Adodatad in new applications, such as drug discovery and development.
Another potential area of research is the investigation of Adodatad's mechanism of action. By understanding how Adodatad interacts with specific proteins or enzymes, researchers may be able to develop new therapies for a range of diseases.
Conclusion:
Adodatad is a versatile and useful tool for scientific research. Its unique properties make it a valuable tool for studying a range of biological systems, from proteins to cellular pathways. While there are some limitations to using Adodatad in lab experiments, its potential applications and future directions make it an exciting area of research for the scientific community.
Synthesemethoden
Adodatad is synthesized through a multistep process that involves the use of various chemical reagents and techniques. The first step involves the reaction of a primary amine with an aldehyde to form an imine intermediate. This intermediate is then reduced using a reducing agent to form the corresponding amine. The final step involves the reaction of the amine with a carboxylic acid to form the desired Adodatad compound.
Wissenschaftliche Forschungsanwendungen
Adodatad has a wide range of applications in scientific research. It has been used as a fluorescent probe in biological imaging studies, as well as a tool for studying the structure and function of proteins. Additionally, Adodatad has been used to study the mechanism of action of various enzymes and to investigate the role of specific cellular pathways in disease states.
Eigenschaften
CAS-Nummer |
118436-57-0 |
|---|---|
Produktname |
Adodatad |
Molekularformel |
C21H38N8O3S |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2-[[1-amino-8-(3-aminopropylamino)octan-3-yl]sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C21H38N8O3S/c22-7-4-10-25-9-3-1-2-5-14(6-8-23)33-11-15-17(30)18(31)21(32-15)29-13-28-16-19(24)26-12-27-20(16)29/h12-15,17-18,21,25,30-31H,1-11,22-23H2,(H2,24,26,27)/t14?,15-,17-,18-,21-/m1/s1 |
InChI-Schlüssel |
IYEWZPHRHXRMCW-BWZSZYTASA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(CCCCCNCCCN)CCN)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(CCCCCNCCCN)CCN)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(CCCCCNCCCN)CCN)O)O)N |
Synonyme |
AdoDATAD S-adenosyl-1,12-diamino-3-thio-9-azadodecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



